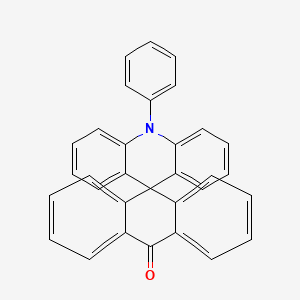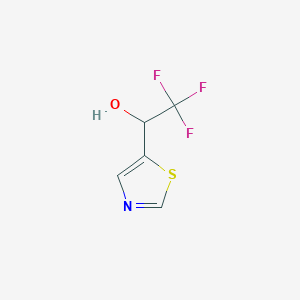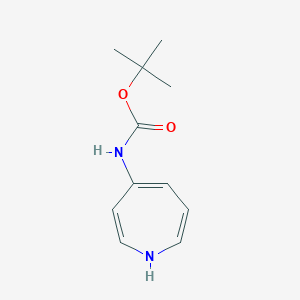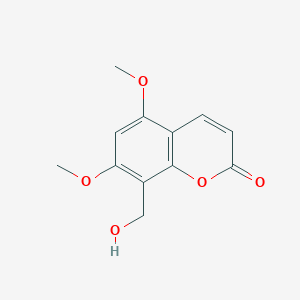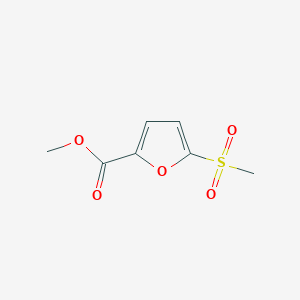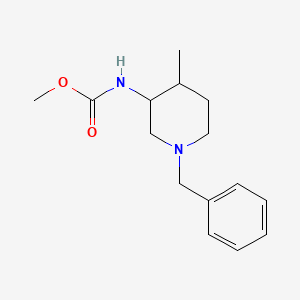
Methyl 1-benzyl-4-methylpiperidin-3-yl-carbamate
Vue d'ensemble
Description
“Methyl 1-benzyl-4-methylpiperidin-3-yl-carbamate” is a chemical compound with the molecular formula C15H22N2O2 . It is also known by its CAS number 1206875-41-3 .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of (1-Benzyl-4-Methyl-1,2,5,6-tetrahydropyridin-3-yl)carbamic acid Methyl ester . The detailed synthesis process is not available in the search results.Molecular Structure Analysis
The molecular structure of “this compound” is represented by the molecular formula C15H22N2O2 . The exact mass of the molecule is 262.16800 .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 262.34700 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the search results .Applications De Recherche Scientifique
Synthesis and Imaging Applications
Methyl 1-benzyl-4-methylpiperidin-3-yl-carbamate is utilized in the synthesis of specific compounds for medical imaging. For instance, it is used in the synthesis of 1-[11C]methylpiperidin-4-yl propionate ([11C]PMP), a substrate for acetylcholinesterase. This compound plays a significant role in in vivo measurements of acetylcholinesterase activity, especially in brain studies using positron emission tomography (Snyder et al., 1998).
Biological and Pharmacological Activities
This compound is also involved in various pharmacological studies. For example, its derivatives show promising results in antibacterial evaluations, indicating potential in the development of new antibacterial agents (Aziz‐ur‐Rehman et al., 2017). Furthermore, some isomers of related compounds have shown significant biological activities, including antimitotic properties (Temple & Rener, 1992).
Spectroscopic and Structural Analysis
In the field of spectroscopy and structural analysis, derivatives of this compound are used for detailed studies. Vibrational (FT-IR, FT-Raman), UV–Visible spectroscopic studies, and Density Functional Theory (DFT) calculations have been conducted on such derivatives, offering insights into their electronic and structural properties (Rao et al., 2016).
Antitumor and Analgesic Activities
Studies have shown that some derivatives of this compound exhibit antitumor and analgesic activities. For instance, research on R17934-NSC 238159, a derivative, has shown effectiveness against various types of cancer, highlighting its potential as an antitumor drug (Atassi & Tagnon, 1975). Additionally, derivatives have been synthesized and tested for analgesic activity, indicating potential uses in pain management (Rádl et al., 2000).
Propriétés
IUPAC Name |
methyl N-(1-benzyl-4-methylpiperidin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12-8-9-17(10-13-6-4-3-5-7-13)11-14(12)16-15(18)19-2/h3-7,12,14H,8-11H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECKJJLXPJQABJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1NC(=O)OC)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
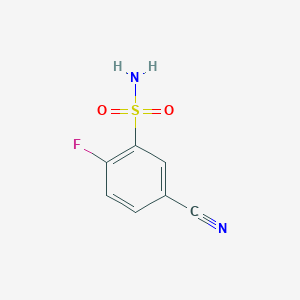
![N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B3090067.png)
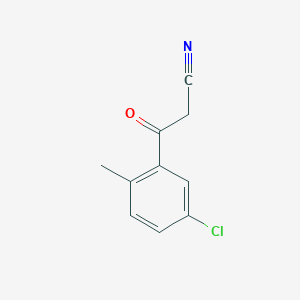


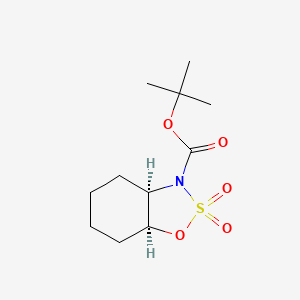
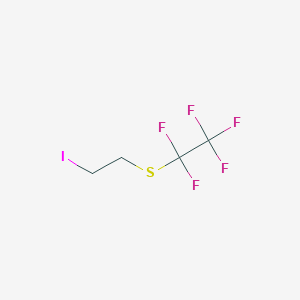
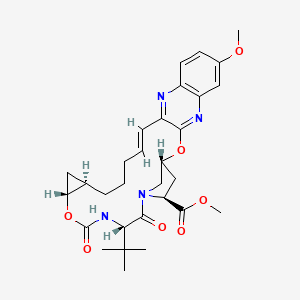
![4,4-Difluoro-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine](/img/structure/B3090114.png)
